![molecular formula C9H13Br2NO2 B2710781 Tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate CAS No. 1844851-46-2](/img/structure/B2710781.png)
Tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate
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Description
Tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate, also known as DBMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthetic Routes and Intermediates The compound tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate serves as a versatile building block in organic synthesis, enabling access to a wide range of novel compounds. Meyers et al. (2009) highlighted efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This synthesis provides a pathway to compounds that access chemical spaces complementary to piperidine ring systems, indicating the broad utility of related azetidine derivatives in drug discovery and materials science (M. J. Meyers et al., 2009).
Diversified Synthesis of Azetidine-3-carboxylic Acids Y. Ji, L. Wojtas, and J. Lopchuk (2018) developed a method for preparing protected 3-haloazetidines on a gram-scale, demonstrating the importance of these intermediates in medicinal chemistry. Their work includes the first reported synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, showcasing the broad potential for synthesizing azetidine-3-carboxylic acid derivatives from tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate (Y. Ji, L. Wojtas, J. Lopchuk, 2018).
Masked Dipoles for Cycloaddition Reactions V. Yadav and V. Sriramurthy (2005) explored the reactivity of 2-tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine, demonstrating their efficient use in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. This study illustrates the potential of tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate and its analogs as masked dipoles for engaging in formal [3 + 2] and [4 + 2] cycloaddition reactions, further underscoring their utility in synthesizing complex heterocycles (V. Yadav, V. Sriramurthy, 2005).
Radical Reactions and Nucleophilic Substitutions The versatility of tert-butyl phenylazocarboxylates in organic synthesis was highlighted by Hannelore Jasch, S. B. Höfling, and M. Heinrich (2012). They demonstrated that these compounds are excellent precursors for nucleophilic substitutions and radical reactions, enabling modifications on the benzene ring through various chemical transformations. This study exemplifies the diverse reactivity of tert-butyl azetidine derivatives, including tert-butyl 3-(dibromomethylene)azetidine-1-carboxylate, in synthesizing structurally complex molecules (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).
properties
IUPAC Name |
tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYQBRFGPDKQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(Br)Br)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(dibromomethylidene)azetidine-1-carboxylate |
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